

Solubility of 3-Nitroquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitroquinolin-4-ol

Cat. No.: B021240

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3-Nitroquinolin-4-ol**

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Nitroquinolin-4-ol, a heterocyclic aromatic compound with the chemical formula $C_9H_6N_2O_3$, is a molecule of significant interest in medicinal chemistry and drug discovery.^[1] As a derivative of the quinoline scaffold, which is central to numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application.^[2] Solubility, in particular, is a critical determinant of a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification to bioavailability and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of **3-Nitroquinolin-4-ol**. Recognizing that specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide emphasizes the underlying chemical principles, theoretical predictions, and robust experimental methodologies that enable researchers to accurately assess its solubility. We will explore the molecule's structural nuances, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination.

Part 1: Core Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure and fundamental properties. For **3-Nitroquinolin-4-ol**, a key feature is its potential for tautomerism. The compound can exist in equilibrium between the enol form (**3-nitroquinolin-4-ol**) and the more stable keto form (3-nitro-1H-quinolin-4-one), as recognized by its IUPAC name.[\[1\]](#) This equilibrium influences the molecule's polarity, hydrogen bonding capability, and acidic/basic character.

- Enol Form (**3-nitroquinolin-4-ol**): Possesses a weakly acidic phenolic hydroxyl (-OH) group, making it a hydrogen bond donor.
- Keto Form (3-nitro-1H-quinolin-4-one): Features a cyclic amide-like structure (a quinolone), which is less acidic but presents both hydrogen bond donor (N-H) and acceptor (C=O) sites.

The presence of the electron-withdrawing nitro (-NO₂) group and the aromatic quinoline core further contributes to its overall electronic and steric profile.

Caption: Keto-enol tautomerism of **3-Nitroquinolin-4-ol**.

The key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[1]
Molecular Weight	190.16 g/mol	[1] [3]
Appearance	Tan or White to Yellow Powder/Crystal	[4]
Melting Point	>300 °C	[4]
IUPAC Name	3-nitro-1H-quinolin-4-one	[1]

Part 2: Theoretical and Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong theoretical framework for predicting solubility. The structure of **3-Nitroquinolin-4-ol**, with its rigid aromatic core, polar nitro and carbonyl/hydroxyl groups, suggests a molecule of intermediate polarity.

- Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the intermolecular forces in the solid crystal lattice is not compensated by the weak solute-solvent interactions.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is predicted. These solvents can act as hydrogen bond acceptors for the N-H or O-H groups and engage in dipole-dipole interactions with the polar nitro and carbonyl groups.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.^{[5][6]}
- Aqueous Solvents (e.g., Water, Buffers): Poor solubility is anticipated due to the large, relatively non-polar aromatic quinoline backbone. However, solubility is expected to be highly pH-dependent.

A standard qualitative analysis scheme can be used to classify the compound based on its acidic and basic properties. The weakly acidic nature of the phenolic hydroxyl group (or the N-H in the keto form) is the most significant feature for its solubility in aqueous bases.

Solvent / Reagent	Predicted Solubility	Rationale
Water	Insoluble	The large hydrophobic aromatic core outweighs the polarity of the functional groups.
5% HCl	Insoluble	The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing nitro group and the resonance contribution of the keto tautomer, preventing protonation to form a soluble salt.
5% NaHCO ₃	Insoluble	Sodium bicarbonate is a weak base and is generally not strong enough to deprotonate a weakly acidic phenol-like group.
5% NaOH	Soluble	Sodium hydroxide is a strong base capable of deprotonating the phenolic -OH group, forming a water-soluble sodium salt (phenoxide).
Conc. H ₂ SO ₄	Soluble	The presence of oxygen and nitrogen atoms with lone pairs allows for protonation by the strong acid, leading to dissolution.

Part 3: Quantitative Solubility Analysis

As previously noted, specific quantitative solubility values for **3-Nitroquinolin-4-ol** are scarce. However, qualitative reports confirm its solubility in solvents like methanol, acetone, and chloroform.^{[5][6]} For context, we can consider data for the structural isomer Nitroxoline (5-nitro-

8-quinolinol), which has the same molecular formula and weight. This comparison, while not exact, provides a reasonable estimate for the magnitude of solubility in common organic solvents.

Solvent	Qualitative Solubility	Estimated Quantitative Solubility (mg/mL)	Reference / Rationale
DMSO	Soluble	~30	Based on data for the isomer Nitroxoline. [7]
DMF	Soluble	~25	Based on data for the isomer Nitroxoline. [7]
Ethanol	Soluble	~1	Based on data for the isomer Nitroxoline. [7]
Methanol	Soluble	Likely in the range of 1-10 mg/mL	[5] [6] , estimate based on polarity.
Acetone	Soluble	Likely in the range of 1-10 mg/mL	[5] [6] , estimate based on polarity.
Chloroform	Soluble	Likely in the range of 1-10 mg/mL	[5] [6] , estimate based on polarity.
Water / PBS (pH 7.2)	Insoluble	< 0.5	Based on data for the isomer Nitroxoline. [7]

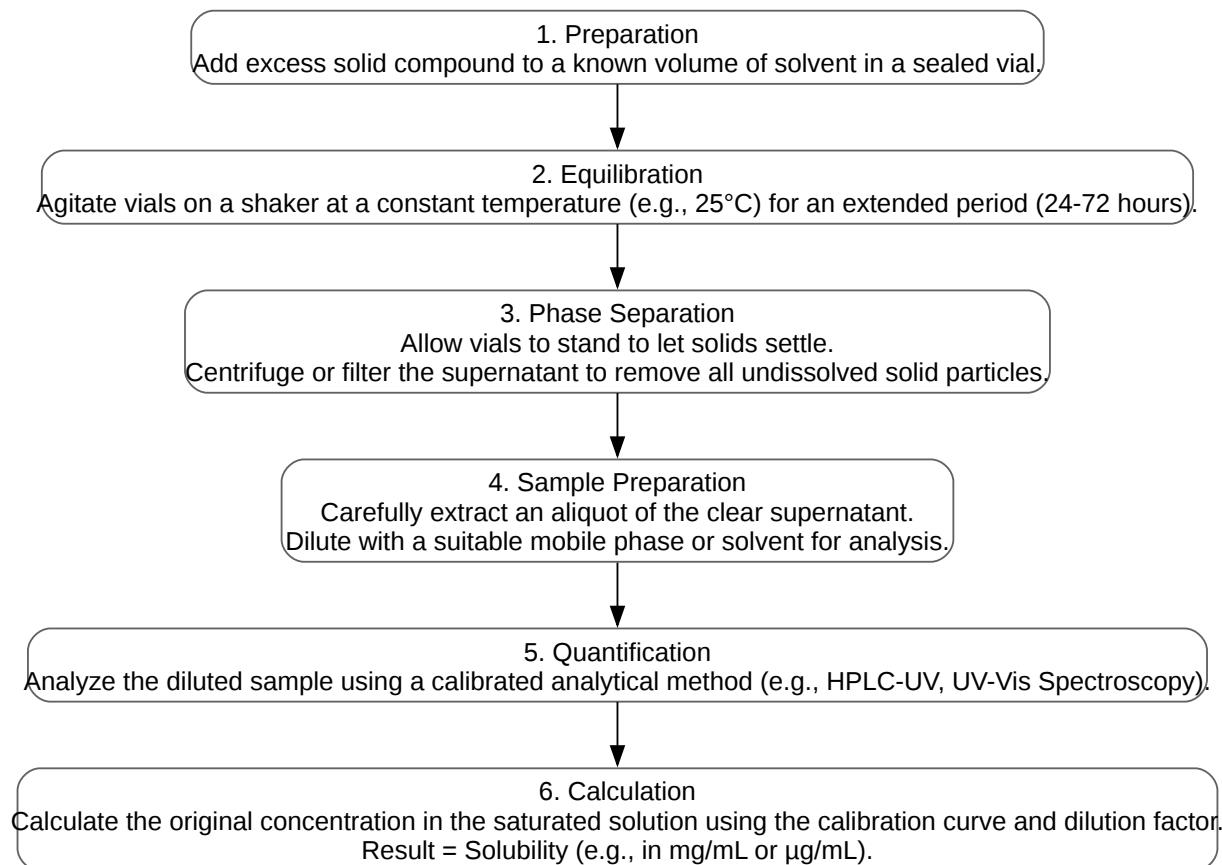
Disclaimer: The quantitative values are estimations based on a structural isomer and should be experimentally verified for **3-Nitroquinolin-4-ol**.

Part 4: Experimental Protocols for Solubility Determination

To obtain reliable and accurate data, rigorous experimental protocols are essential. The following sections detail the methodologies for both qualitative classification and precise quantitative measurement.

Protocol 4.1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in acidic and basic solutions.


Caption: Workflow for qualitative solubility analysis.

Step-by-Step Methodology:

- Place approximately 25 mg of the compound into a clean, dry test tube.
- Add 0.75 mL of the solvent (starting with water) in portions, shaking vigorously after each addition.
- Observe for complete dissolution. A solution is considered clear if no solid particles are visible.
- If the compound is insoluble in water, proceed to the next solvent in the flowchart (5% NaOH). Use a fresh sample of the compound for each new solvent class test.
- Record observations at each step to determine the final classification.

Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.^[8] It measures the concentration of a saturated solution after a sufficient equilibration period.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **3-Nitroquinolin-4-ol** to a glass vial. The excess is critical to ensure a saturated solution is formed. Add a precise volume (e.g., 1.0 mL) of the desired solvent.

- Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 72 hours.^[9] This extended period is crucial to ensure the system reaches thermodynamic equilibrium.
- Phase Separation: After equilibration, remove the vials and allow them to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is the most critical for accuracy; any suspended solid will lead to an overestimation of solubility.
- Analysis: Prepare a standard calibration curve of the compound at known concentrations using the same analytical method. Carefully take a known volume of the clear supernatant and dilute it to fall within the linear range of the calibration curve.
- Quantification: Analyze the diluted sample using a validated method like HPLC-UV or UV-Vis spectroscopy to determine its concentration.
- Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original saturated solution. The experiment should be performed in triplicate to ensure reproducibility.^[10]

Conclusion

3-Nitroquinolin-4-ol is a compound characterized by poor aqueous solubility under neutral conditions, a feature attributable to its substantial aromatic structure. Its solubility profile is dominated by its weakly acidic nature, which allows for significantly enhanced solubility in basic aqueous solutions via salt formation. In organic solvents, its intermediate polarity predicts good solubility in polar aprotic (DMSO, DMF) and polar protic (alcohols) systems, a prediction supported by qualitative data. For drug development professionals and researchers, this profile suggests that while oral bioavailability may be limited by its low aqueous solubility, formulation strategies such as salt formation or the use of co-solvents could be highly effective. The experimental protocols detailed herein provide a robust framework for generating the precise, quantitative data needed to guide such efforts.

References

- Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [protocols.io](#). [Link]
- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Marques, M. R. C. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Dissolution Technologies](#). [Link]
- Baluja, S., Ramavat, P., & Nandha, K. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [CIBTech](#). [Link]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Pharmaceutical Sciences](#). [Link]
- Shanghai惠诚生物. 3-Nitro-4-hydroxyquinoline. [Link]
- PubChem. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. [Link]
- Wikipedia. Quinoline. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. 3-Nitroquinolin-4-ol | 50332-66-6 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 3-Nitro-4-hydroxyquinoline _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. usbio.net [usbio.net]
- 7. cdn.caymancell.com [cdn.caymancell.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]

- To cite this document: BenchChem. [Solubility of 3-Nitroquinolin-4-ol in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021240#solubility-of-3-nitroquinolin-4-ol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com